molecular formula C7H3F3IN3 B6172214 1-azido-2-iodo-4-(trifluoromethyl)benzene CAS No. 1608484-68-9

1-azido-2-iodo-4-(trifluoromethyl)benzene

Cat. No.: B6172214
CAS No.: 1608484-68-9
M. Wt: 313
InChI Key:
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Description

1-Azido-2-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3IN3 and a molecular weight of 313.02 g/mol . This compound has garnered significant interest in the field of chemistry due to its unique structure and reactivity. It contains an azido group (-N3), an iodine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-azido-2-iodo-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of 4-(trifluoromethyl)aniline, followed by diazotization and subsequent azidation . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and safety.

Chemical Reactions Analysis

1-Azido-2-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Major products formed from these reactions include substituted benzene derivatives, amines, and oxidized aromatic compounds .

Scientific Research Applications

1-Azido-2-iodo-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azido-2-iodo-4-(trifluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. The iodine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Azido-2-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry.

Properties

CAS No.

1608484-68-9

Molecular Formula

C7H3F3IN3

Molecular Weight

313

Purity

95

Origin of Product

United States

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